molecular formula C44H52N2O16S5 B12427783 Nerindocianine

Nerindocianine

Cat. No.: B12427783
M. Wt: 1025.2 g/mol
InChI Key: FRMYEKPWHJAHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Nerindocianine is synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The synthetic route typically involves the use of phosphate-buffered saline (PBS) solution to achieve a concentration of 1 mg/mL . The industrial production methods for this compound are proprietary and involve precise control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Nerindocianine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and sulfides .

Scientific Research Applications

Nerindocianine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a fluorescent probe for studying molecular interactions and reaction mechanisms. In biology, it is employed for imaging and tracking biological processes, such as cell migration and protein localization. In medicine, this compound is used for intraoperative imaging to identify ureters and other anatomical structures during surgery . Additionally, it has applications in the industry for quality control and process monitoring .

Mechanism of Action

The mechanism of action of Nerindocianine involves its ability to absorb and emit light in the near-infrared (NIR) spectrum. When exposed to NIR light, this compound fluoresces, allowing for real-time visualization of anatomical structures. The molecular targets of this compound include various tissues and organs, where it accumulates and provides contrast for imaging . The pathways involved in its action include renal and biliary clearance, which facilitate its excretion from the body .

Comparison with Similar Compounds

Nerindocianine is unique compared to other similar compounds due to its high hydrophilicity and renal clearance properties. Similar compounds include Indocyanine Green (ICG) and Methylene Blue, which are also used as fluorescent dyes for medical imaging. this compound offers superior tissue penetration and fluorescence intensity, making it more effective for certain applications .

List of Similar Compounds::
  • Indocyanine Green (ICG)
  • Methylene Blue
  • Fluorescein
  • Rhodamine B

Properties

Molecular Formula

C44H52N2O16S5

Molecular Weight

1025.2 g/mol

IUPAC Name

4-[(2Z)-2-[(2Z)-2-[3-[(Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C44H52N2O16S5/c1-43(2)36-28-34(66(56,57)58)18-20-38(36)45(24-5-7-26-63(47,48)49)40(43)22-12-30-10-9-11-31(42(30)62-32-14-16-33(17-15-32)65(53,54)55)13-23-41-44(3,4)37-29-35(67(59,60)61)19-21-39(37)46(41)25-6-8-27-64(50,51)52/h12-23,28-29H,5-11,24-27H2,1-4H3,(H4-,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61)

InChI Key

FRMYEKPWHJAHIO-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C\C3=C(/C(=C\C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)O)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)O)CCCCS(=O)(=O)O)C

Origin of Product

United States

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